(1-Cyclopropyl-3-methyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(1-Cyclopropyl-3-methyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form sulfonic acids.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction . The reactions typically require controlled temperatures and solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various sulfonamide derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
(1-Cyclopropyl-3-methyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride has several scientific research applications:
Mechanism of Action
The mechanism of action of (1-Cyclopropyl-3-methyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl fluoride group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or modulate biological pathways .
Comparison with Similar Compounds
Similar Compounds
- (1-Cyclopropyl-3-methyl-2-oxoazetidin-3-yl)methanesulfonyl chloride
- (1-Cyclopropyl-3-methyl-2-oxoazetidin-3-yl)methanesulfonyl bromide
- (1-Cyclopropyl-3-methyl-2-oxoazetidin-3-yl)methanesulfonyl iodide
Uniqueness
(1-Cyclopropyl-3-methyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and biological activity compared to its halide counterparts. The fluoride group is more stable and less reactive than other halides, making it suitable for specific applications where controlled reactivity is desired .
Properties
IUPAC Name |
(1-cyclopropyl-3-methyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12FNO3S/c1-8(5-14(9,12)13)4-10(7(8)11)6-2-3-6/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYDXLKFXJNYCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2CC2)CS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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